1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a methylthio group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- can be achieved through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by methylation and thiomethylation reactions. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. Thiomethylation can be achieved using methylthiolating agents such as methylthiol chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) which are implicated in various cancers.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation, apoptosis, and migration.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to apoptosis and reduced migration of cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-methyl-3-(methylthio)-: Similar structure but with a chlorine atom instead of bromine.
1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(ethylthio)-: Similar structure but with an ethylthio group instead of methylthio.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C9H9BrN2S |
---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2S/c1-5-8(13-2)6-3-4-7(10)12-9(6)11-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
CJPLAXIFTGMPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=C(C=C2)Br)SC |
Origin of Product |
United States |
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